molecular formula C11H19N5O2 B13586842 tert-butyl3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

tert-butyl3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B13586842
M. Wt: 253.30 g/mol
InChI Key: UXUSXXOVLJCJLA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19N5O2 It is a derivative of pyrrolidine and triazole, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce hydrogenated triazoles .

Scientific Research Applications

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a triazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-4-7(6-16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15)

InChI Key

UXUSXXOVLJCJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NN2)N

Origin of Product

United States

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